An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate (CAS: 866775-09-9)
An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate (CAS: 866775-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
Methyl 3-amino-6-bromopicolinate is a strategically functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the picolinic acid scaffold provides multiple reaction sites for diversification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The key properties of Methyl 3-amino-6-bromopicolinate are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 866775-09-9 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1][2] |
| IUPAC Name | methyl 3-amino-6-bromopyridine-2-carboxylate | [1][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [1][3] |
Predicted and Experimental Data
| Property | Value | Notes | Source(s) |
| Melting Point | Not available | For a related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, the melting point is 172-177 °C. | [4] |
| Boiling Point | 333.4 ± 37.0 °C | Predicted value | |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | [2] | |
| logP | 1.2129 | [2] | |
| Hydrogen Bond Donors | 1 | [2] | |
| Hydrogen Bond Acceptors | 4 | [2] | |
| Rotatable Bonds | 1 | [2] |
Spectroscopic Data
While comprehensive, publicly available spectra are limited, some characterization data has been reported.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed experimental ¹³C NMR data for this specific compound is not available in the searched results. However, based on the structure, one would expect seven distinct carbon signals corresponding to the pyridine ring carbons, the carboxylate carbon, and the methyl ester carbon. The chemical shifts can be predicted using standard correlation tables for substituted pyridines.
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Mass Spectrometry (MS): Experimental mass spectrometry data detailing the fragmentation pattern of Methyl 3-amino-6-bromopicolinate is not explicitly provided in the search results. The molecular ion peak [M]+ would be expected at m/z 230 and 232 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Synthesis and Handling
Synthetic Approach
The synthesis of Methyl 3-amino-6-bromopicolinate typically involves a multi-step sequence starting from a simpler picolinic acid derivative. The general strategy is outlined below:
Figure 1: General synthetic workflow for Methyl 3-amino-6-bromopicolinate.
A Plausible Experimental Protocol:
While a specific, detailed protocol for the title compound was not found, a representative procedure for a similar transformation is described for the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.[1] This can be adapted by a skilled chemist. A plausible, generalized protocol for the synthesis of Methyl 3-amino-6-bromopicolinate could involve:
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Bromination of a suitable picolinate precursor: A commercially available aminopicolinate could be brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
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Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.
Storage and Handling
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Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect from light. Recommended storage temperature is 2-8°C.[3]
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Safety: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated fume hood.
Reactivity and Synthetic Applications
The synthetic utility of Methyl 3-amino-6-bromopicolinate stems from the presence of three distinct functional groups that can be selectively manipulated.
Figure 2: Key reaction sites and potential transformations of Methyl 3-amino-6-bromopicolinate.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters.[6][7] This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 6-position. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[7]
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Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.[8][9] This provides a direct route to a diverse array of 6-amino-substituted picolinates. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Reactions of the Amino and Ester Groups
The amino and ester functionalities offer further opportunities for molecular elaboration.
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Acylation and Sulfonylation of the Amino Group: The 3-amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, or sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions can be used to introduce a variety of functional groups or to protect the amino group during subsequent transformations.
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Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the methyl ester can be converted to other esters via transesterification.
Applications in Research and Development
Methyl 3-amino-6-bromopicolinate is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.
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Pharmaceutical and Agrochemical Discovery: The substituted picolinate core is a common motif in many biologically active compounds. This building block serves as a key starting material for the synthesis of novel candidates for drug discovery programs and for the development of new agrochemicals.
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Proteomics Research: While the specific application is not detailed in the provided search results, picolinates, in general, have been investigated in the context of protein metabolism.[11] Chromium picolinate, for example, has been studied for its effects on protein synthesis and metabolism.[12] It is plausible that Methyl 3-amino-6-bromopicolinate could be used to synthesize probes or labels for studying protein structure and function, although further research is needed to substantiate this.
Conclusion
Methyl 3-amino-6-bromopicolinate is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of diverse and complex molecular libraries. A solid understanding of its physicochemical properties, reactivity, and handling requirements will enable researchers to fully exploit its synthetic potential in the pursuit of novel molecules for pharmaceutical, agrochemical, and materials science applications.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
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Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Watson International. (n.d.). Methyl 3-Amino-6-bromopicolinate CAS 866775-09-9. Retrieved from [Link]
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Wikipedia. (2023, October 10). Suzuki reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubMed. (2006). [Repercussions of chromium picolinate in the protein metabolism based on the age]. Retrieved from [Link]
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ResearchGate. (2016, September 15). (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. Retrieved from [Link]
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